N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine
Description
N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is a heterocyclic compound featuring a 1,2,3-thiadiazole ring linked via a methylene group to a 1-methylcyclohexan-1-amine moiety. Its molecular formula is C₁₀H₁₇N₃S, with a molecular weight of 211.33 g/mol . Notably, CymitQuimica listed this compound as discontinued in all quantities (1g to 500mg), suggesting challenges in synthesis, stability, or commercial demand .
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-methyl-N-(thiadiazol-4-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(5-3-2-4-6-10)11-7-9-8-14-13-12-9/h8,11H,2-7H2,1H3 |
InChI Key |
KWQYPBBZEUMTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine typically involves the reaction of a thiadiazole derivative with a cyclohexylamine derivative. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with 1-methylcyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to successful industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Thiazole-Oxadiazole Hybrids
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () is a structurally distinct heterocyclic hybrid with demonstrated in vitro cytotoxic activity against cancer cell lines. Synthesized via cyclodehydrogenation using phosphorus oxychloride (POCl₃), this compound highlights the pharmaceutical relevance of combining thiazole and oxadiazole rings. In contrast, the target compound’s thiadiazole-cyclohexane structure lacks reported biological activity, underscoring the impact of heterocycle selection on bioactivity .
Benzodioxine-Thiadiazole Derivatives
The synthesis of (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () involves thiosemicarbazide and sodium acetate, yielding a benzodioxine-thiadiazole hybrid. This contrasts with the target compound’s simpler cyclohexane-thiadiazole architecture, suggesting divergent synthetic strategies for tailoring solubility and steric effects .
Availability
The target compound’s discontinuation contrasts with the availability of its structural isomer and bioactive hybrids like thiazole-oxadiazoles , suggesting market or research prioritization of more stable or potent analogues.
Data Tables
Table 1: Structural and Functional Comparison of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine and Analogues
Biological Activity
N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is a compound characterized by the presence of a thiadiazole ring and a cyclohexanamine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 198.29 g/mol. The compound features a five-membered thiadiazole ring known for its various biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| A2 | 16 | Significant against S. aureus |
| B2 | 31.25 | Moderate against E. coli |
| A1 | 31.25 | Substantial against P. aeruginosa |
Anticancer Activity
The potential anticancer properties of thiadiazole derivatives have also been explored. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural characteristics of this compound may enhance its efficacy compared to other thiadiazole-containing compounds.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Interaction studies suggest that the compound's unique structure may influence its absorption, distribution, metabolism, and excretion (ADME) profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
